2-Fluoro-6-iodophenol
Overview
Description
2-Fluoro-6-iodophenol is an organic compound with the molecular formula C6H4FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Scientific Research Applications
2-Fluoro-6-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodophenol typically involves halogenation reactions. One common method is the iodination of 2-fluorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: Products like 2-fluoro-6-azidophenol or 2-fluoro-6-cyanophenol.
Oxidation Reactions: Products like 2-fluoro-6-iodoquinone.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodophenol in chemical reactions involves the activation of the phenolic hydroxyl group and the halogen atoms. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards nucleophilic substitution. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodophenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-2-iodophenol: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-6-iodophenol is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This dual halogenation makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives through various chemical reactions.
Properties
IUPAC Name |
2-fluoro-6-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARONFWYBCKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623663 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-50-6 | |
Record name | 2-Fluoro-6-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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